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Mycoplanecin A: A Technical Guide to its Chemical Structure and Stereochemistry

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Abstract

Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide natural product that has garnered significant interest for its unique chemical architecture and its mode of action targeting the DnaN sliding clamp of DNA polymerase III.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Mycoplanecin A**, presenting key quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex structure.

Chemical Structure

Mycoplanecin A is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both amide and ester bonds.[1] Its molecular formula is C61H102N10O13, with a molecular weight of 1183.5 g/mol .[5] The complex structure of **Mycoplanecin A** is composed of several amino acid residues, including a number of unusual and non-proteinogenic amino acids.[6][7]

The constituent components of **Mycoplanecin A** are:

- α-ketobutyric acid
- Glycine



- L-leucine
- L-proline
- L-2-amino-5-methylhexanoic acid (homoleucine)
- N-methyl-D-leucine
- N-methyl-L-threonine
- trans-4-methyl-L-proline
- trans-4-ethyl-L-proline
- Two molecules of N-methyl-L-valine

Of particular note is the presence of trans-4-ethyl-L-proline, which was first identified as a natural product component in **Mycoplanecin A**.[6]

Table 1: Physicochemical Properties of Mycoplanecin A

| Property | Value | Source |
|--------------------------------|------------------|--------|
| Molecular Formula | C61H102N10O13 | [5] |
| Molecular Weight | 1183.52 g/mol | [8] |
| Monoisotopic Mass | 1182.76278335 Da | [5] |
| XLogP | 6.31 | [8] |
| Hydrogen Bond Donors | 3 | [8] |
| Hydrogen Bond Acceptors | 23 | [8] |
| Rotatable Bonds | 19 | [8] |
| Topological Polar Surface Area | 272.84 Ų | [8] |

Stereochemistry



The stereochemistry of **Mycoplanecin A** is complex, with multiple chiral centers. While early reports left some ambiguity regarding the absolute configurations, subsequent studies involving total synthesis and advanced analytical techniques have provided a clearer picture.[1][9][10] The stereochemistry of the amino acid components has been proposed through Marfey's analysis and biosynthetic gene cluster analysis.[10] The first total synthesis of **Mycoplanecin A** confirmed the proposed stereochemical assignments.[1][7]

The established stereochemical configurations for the amino acid residues are predominantly L-configured, with the notable exception of N-methyl-D-leucine. The two substituted proline residues, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, have a trans configuration.[1][7]

Structural Elucidation Methodologies

The determination of the intricate structure of **Mycoplanecin A** has relied on a combination of classical and modern analytical techniques.

Chemical Degradation and Spectrometric Analysis

Initial structural studies involved chemical degradation of the molecule to identify its constituent components.[6] This was followed by analysis using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) to piece together the sequence and connectivity of the amino acid residues.[6]

Total Synthesis

The definitive confirmation of the structure and stereochemistry of **Mycoplanecin A** was achieved through its first total synthesis.[1][2][7] This process involves the stepwise, controlled chemical synthesis of the molecule from known starting materials. The successful synthesis and the matching of the spectroscopic data of the synthetic molecule with that of the natural product provide unequivocal proof of its structure.

Experimental Protocol: Key Steps in the Total Synthesis of Mycoplanecin A[1][7]

A convergent, solution-phase approach was utilized for the total synthesis. Key steps included:

• Synthesis of Unusual Amino Acids: The non-proteinogenic amino acids, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, were synthesized via an iterative Matteson homologation.



- Fragment Coupling: The linear peptide precursor was assembled by coupling two major fragments.
- Macrocyclization: The challenging ring-closing step to form the macrocyclic structure was accomplished under high-temperature and high-dilution conditions.
- Final Acylation: The N-terminal α -ketobutyric acid was introduced near the end of the synthetic sequence.

X-ray Crystallography

A significant advancement in understanding the three-dimensional structure of **Mycoplanecin A** in its biologically active state came from the co-crystal structure of the molecule bound to its target, the Mycobacterium β sliding clamp (DnaN).[3][9][10]

Experimental Protocol: Co-crystallization of Mycoplanecin A with DnaN[9][10]

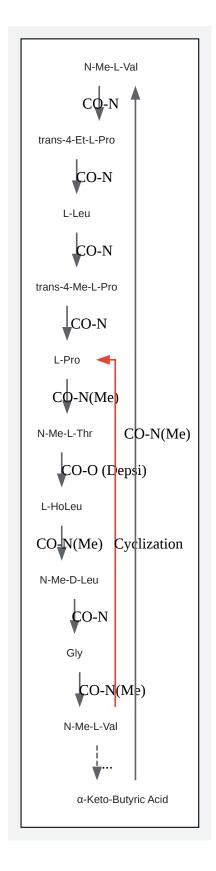
While the specific crystallization conditions are detailed in the primary literature, a general workflow for such an experiment would involve:

- Protein Expression and Purification: Overexpression and purification of the DnaN protein.
- Complex Formation: Incubation of the purified DnaN protein with an excess of Mycoplanecin A to ensure binding.
- Crystallization Screening: Screening of a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that promote the growth of well-ordered crystals of the protein-ligand complex.
- X-ray Diffraction Data Collection: Exposing the obtained crystals to a high-intensity X-ray beam and collecting the diffraction data.
- Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and build the atomic model of the **Mycoplanecin A**-DnaN complex.

Visualization of Chemical Structure



The following diagram, generated using the DOT language, illustrates the chemical structure of **Mycoplanecin A**.





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A conceptual representation of the cyclic depsipeptide structure of **Mycoplanecin A**.

Conclusion

Mycoplanecin A stands as a testament to the chemical diversity of natural products and their potential as leads for novel therapeutics. Its complex cyclic depsipeptide structure, featuring several unusual amino acid residues and intricate stereochemistry, has been fully elucidated through a combination of spectroscopic analysis, total synthesis, and X-ray crystallography. This detailed structural knowledge is crucial for ongoing research into its mechanism of action and for the rational design of new analogues with improved efficacy against Mycobacterium tuberculosis.

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